6-(Tetrahydro-2-furanylmethoxy)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

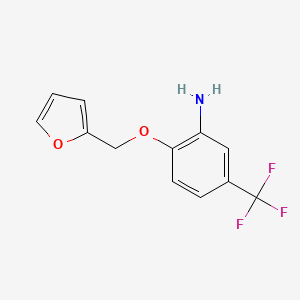

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, also known as 6-(Tetrahydro-2-furanylmethoxy)-2-pyridinecarboxylic acid, is a chemical compound with the molecular formula C11H13NO4 . It is available from various suppliers, including Sigma-Aldrich and ChemicalBook .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in the MOL file provided by ChemicalBook .Physical and Chemical Properties Analysis

The molecular weight of this compound is 223.23 . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Vasorelaxation and Antioxidation Properties

6-(Tetrahydro-2-furanylmethoxy)nicotinic acid, a derivative of nicotinic acid, shows potential in vasorelaxation and antioxidation. A study conducted by Prachayasittikul et al. (2010) found that thionicotinic acid analogs, which are structurally related to this compound, exhibited vasorelaxant and antioxidant properties. These compounds were shown to induce vasorelaxation in a dose-dependent manner and exhibited antioxidative activity in both DPPH and superoxide dismutase assays. The study suggests that such compounds can be developed as therapeutics due to their vasorelaxant and antioxidant effects (Prachayasittikul et al., 2010).

Lipid-Lowering Properties

Nicotinic acid, the core structure of this compound, has been widely recognized for its lipid-lowering properties. For instance, a study by Tunaru et al. (2003) discussed the identification of G-protein-coupled receptors for nicotinic acid, which are involved in its anti-lipolytic effect. This effect is essential in the context of dyslipidemia treatment (Tunaru et al., 2003).

Nicotinic Acid Metabolism

Research on nicotinic acid metabolism has implications for understanding the metabolic pathway of its derivatives like this compound. Tsai et al. (1966) demonstrated that 6-hydroxynicotinic acid is an intermediate in the degradation of nicotinic acid by certain bacteria, indicating a complex metabolic pathway for nicotinic acid and its derivatives (Tsai et al., 1966).

Application in Atherosclerosis Treatment

The derivative's parent compound, nicotinic acid, has been studied for its role in atherosclerosis treatment. Lukasova et al. (2011) found that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor expressed in immune cells. This implies potential therapeutic uses of its derivatives in treating cardiovascular diseases (Lukasova et al., 2011).

Propriétés

IUPAC Name |

6-(oxolan-2-ylmethoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)8-3-4-10(12-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZPJTYJAGKSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)